molecular formula C17H21N3O6 B11068134 4-(4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11068134
M. Wt: 363.4 g/mol
InChI Key: HAXGKAJJYLILSL-UHFFFAOYSA-N
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Description

4-{4-[(3,4,5-Trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic compound characterized by the presence of a trimethoxybenzoyl group attached to a pyrazolyl butanoic acid framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4,5-Trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-{4-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3,4,5-Trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique due to its specific combination of a trimethoxybenzoyl group with a pyrazolyl butanoic acid framework. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H21N3O6

Molecular Weight

363.4 g/mol

IUPAC Name

4-[4-[(3,4,5-trimethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C17H21N3O6/c1-24-13-7-11(8-14(25-2)16(13)26-3)17(23)19-12-9-18-20(10-12)6-4-5-15(21)22/h7-10H,4-6H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

HAXGKAJJYLILSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CN(N=C2)CCCC(=O)O

Origin of Product

United States

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